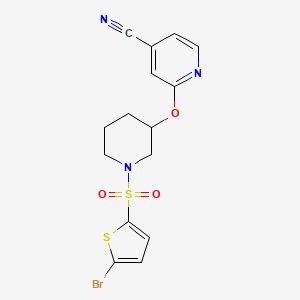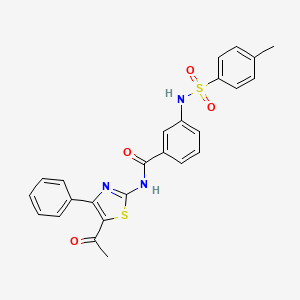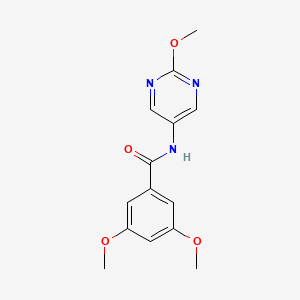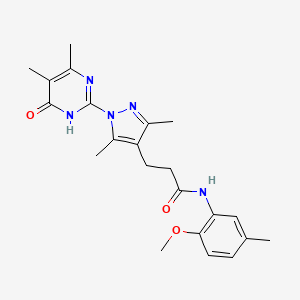
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C15H14BrN3O3S2 and its molecular weight is 428.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Synthesis
- Compounds similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, particularly those with a 1,3,4-oxadiazole bearing structure, have been extensively researched for their biological activities. A study focused on synthesizing N-substituted derivatives of related compounds, revealing their potential for moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another research synthesized similar compounds for biological evaluation, particularly targeting butyrylcholinesterase (BChE) enzyme. This study included molecular docking studies to determine ligand-BChE binding affinity, underscoring the importance of certain amino acid residues for ligand stabilization in the binding site (Khalid et al., 2016).
Antimicrobial Potential
- Research into derivatives of similar compounds has demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains. Such studies are essential for developing new antimicrobials (Mallesha & Mohana, 2014).
Structural Analysis
- The structural characterization of these compounds is crucial, as demonstrated in a study that synthesized and characterized a similar compound using X-ray diffraction. Understanding the molecular structure aids in comprehending the biological activity and potential applications of these compounds (Naveen et al., 2015).
Potential in Alzheimer’s Disease Treatment
- A series of N-substituted derivatives related to this compound was synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This illustrates the potential therapeutic applications of such compounds in neurodegenerative diseases (Rehman et al., 2018).
Anticancer Potential
- Another significant application is in the field of anticancer research. Compounds with similar structures have been synthesized and evaluated as promising anticancer agents, indicating the versatility of these compounds in medical research (Rehman et al., 2018).
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S2/c16-13-3-4-15(23-13)24(20,21)19-7-1-2-12(10-19)22-14-8-11(9-17)5-6-18-14/h3-6,8,12H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFVIGGWPDAASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)
![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)



![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)


